molecular formula C10H11ClN2S B1453341 (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1187451-28-0

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B1453341
CAS No.: 1187451-28-0
M. Wt: 226.73 g/mol
InChI Key: PCXCYPMXBAVNFG-UHFFFAOYSA-N
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Description

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2S. It is a hydrochloride salt form of (4-(Thiazol-2-yl)phenyl)methanamine, which is a derivative of thiazole. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzylamine with thiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in sealed, dry conditions to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Thiazol-2-yl)phenyl)methanamine
  • Thiazole-2-thiol
  • 4-Bromobenzylamine

Uniqueness

(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific combination of a thiazole ring and a phenylmethanamine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXCYPMXBAVNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187451-28-0
Record name Benzenemethanamine, 4-(2-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187451-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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